molecular formula C33H26BrN3O4 B11710271 6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone

6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone

Cat. No.: B11710271
M. Wt: 608.5 g/mol
InChI Key: ZUSCXMQGMPGNQY-UHFFFAOYSA-N
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Description

6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that features a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and coupling agents such as palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the bromo position.

Scientific Research Applications

6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological targets make it a valuable tool for studying cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is unique due to its combination of a quinolinone core with multiple functional groups, providing a versatile platform for various chemical modifications and applications. This structural complexity distinguishes it from other similar compounds and enhances its potential utility in diverse research areas.

Properties

Molecular Formula

C33H26BrN3O4

Molecular Weight

608.5 g/mol

IUPAC Name

6-bromo-3-[2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C33H26BrN3O4/c1-40-24-13-8-20(9-14-24)29-19-28(36-37(29)33(39)22-10-15-25(41-2)16-11-22)31-30(21-6-4-3-5-7-21)26-18-23(34)12-17-27(26)35-32(31)38/h3-18,29H,19H2,1-2H3,(H,35,38)

InChI Key

ZUSCXMQGMPGNQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)OC)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6

Origin of Product

United States

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